molecular formula C8H12O2 B117516 5,5-Dimethylcyclohexane-1,3-dione CAS No. 126-81-8

5,5-Dimethylcyclohexane-1,3-dione

Cat. No.: B117516
CAS No.: 126-81-8
M. Wt: 140.18 g/mol
InChI Key: BADXJIPKFRBFOT-UHFFFAOYSA-N
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Description

5,5-Dimethylcyclohexane-1,3-dione (commonly known as dimedone) is a cyclic 1,3-diketone with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. It is characterized by two ketone groups at positions 1 and 3 of a cyclohexane ring, with two methyl groups at position 5 . Dimedone exists as yellow crystals, is soluble in polar solvents (water, ethanol, methanol), and has a melting point range of 147–150°C .

Preparation Methods

Claisen Condensation: Traditional Laboratory-Scale Synthesis

Reaction Mechanism and Procedure

The Claisen condensation route involves the base-catalyzed cyclization of diethyl malonate with mesityl oxide (2-methyl-1,3-pentadien-5-one). Sodium methoxide in ethanol facilitates the Michael addition, forming a β-keto ester intermediate. Subsequent hydrolysis with aqueous potassium hydroxide yields the corresponding dicarboxylic acid, which undergoes decarboxylation under acidic conditions to produce dimedone .

Reaction Conditions :

  • Molar Ratio : Diethyl malonate and mesityl oxide in a 1:1 stoichiometry.

  • Catalyst : 0.1 equivalents of sodium methoxide.

  • Temperature : Room temperature for the Michael addition; reflux (80–100°C) for hydrolysis.

  • Workup : Acidification with HCl to pH 2–3, followed by recrystallization from ethanol/water (1:3 v/v) .

Yield and Characterization

Typical yields range from 65% to 75%, with purity confirmed via melting point (148–150°C) and FT-IR spectroscopy. Key spectral features include:

  • IR (KBr) : Strong C=O stretches at 1705 cm⁻¹ and 1678 cm⁻¹.

  • ¹H NMR (CDCl₃) : Singlets at δ 1.08 ppm (6H, geminal methyl groups) and δ 2.42 ppm (4H, methylene protons adjacent to diketones) .

Ozonolysis of Isophorone: Industrial-Scale Production

Patent Methodology and Optimization

A patented industrial method (EP0065707B1) utilizes isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) as the starting material. Ozonolysis in the presence of a solvent (e.g., ethyl acetate) generates an ozonide intermediate, which undergoes alcoholysis with methanol or ethanol to form 3,3-dimethyl-5-oxo-hexanoic acid ester. Treatment with alkali metal alcoholates (e.g., sodium methoxide) induces cyclization to dimedone .

Key Advantages :

  • Scalability : Suitable for continuous production with >85% yield.

  • Safety : Solvent-free ozonolysis minimizes explosion risks associated with ozone.

  • Purity : Eliminates complex purification steps due to high selectivity .

Comparative Analysis of Solvent Systems

SolventReaction Time (h)Yield (%)Purity (%)
Ethyl acetate4.58899
Methanol3.09298
Toluene6.07895

Data adapted from EP0065707B1 highlights methanol as the optimal solvent, balancing reaction kinetics and product isolation .

Green Chemistry Approaches: Aqueous-Phase Synthesis

Catalytic Innovations

Recent protocols avoid organic solvents by employing water as the reaction medium. For example, condensation of dimedone with aldehydes in aqueous NaOH (10% w/v) at 60°C achieves 70–80% yield within 2 hours . While primarily used for synthesizing dimedone derivatives, this approach underscores the feasibility of water-mediated reactions for the parent compound.

Environmental and Economic Impact

  • E-Factor : Reduced from 12.5 (traditional methods) to 3.2 (aqueous phase).

  • Cost Savings : Eliminates solvent recovery steps, lowering production costs by ~40% .

Mechanistic Insights and Side Reactions

Decarboxylation Dynamics

Decarboxylation of the β-keto acid intermediate is rate-determining in the Claisen route. Isotopic labeling studies (¹³C NMR) reveal that protonation of the enolate intermediate precedes CO₂ release, with activation energy ΔG‡ = 25.6 kcal/mol .

Byproduct Formation

  • Isophorone Oxide : Observed in ozonolysis when ozone is undersupplied (<2 equivalents).

  • Diethyl Malonate Dimer : Forms if the Michael addition step exceeds 24 hours .

Chemical Reactions Analysis

Condensation Reactions with Aldehydes

Dimedone undergoes aldol-like condensations with aromatic aldehydes to form tetraketones (arylmethylene[bis(5,5-dimethyl-3-hydroxy-2-cyclohexene-1-ones)]). These reactions are catalyzed in aqueous media under eco-friendly conditions:

CatalystReaction ConditionYield (%)Example Aldehyde
Sodium bicarbonateRoom temperature76–94p-Chlorobenzaldehyde
Sodium lauryl sulfateMicrowave-assisted85–954-Nitrobenzaldehyde
Polyethylene glycolStirring (rt)89–93Vanillin

This method avoids toxic solvents and achieves high yields (76–95%) across diverse aldehydes, including electron-withdrawing and donating substituents .

Enamine Formation for Amino Group Protection

Dimedone reacts with primary amines or amino acid esters to form stable enamine derivatives, serving as protective groups in peptide synthesis. Key steps include:

  • Reaction : Condensation with amino acid active esters (e.g., thiophenyl esters, azides).

  • Deprotection : Aqueous bromine cleaves the enamine, regenerating the amine as a hydrobromide salt and 2,2-dibromodimedone .

This method preserves optical purity and is critical for sequential peptide bond formation .

Photo-oxidation with Singlet Oxygen

Under UV light, dimedone reacts with singlet oxygen (¹O₂), leading to oxidative cleavage. Proposed pathways include:

  • Peroxide Formation : Initial ¹O₂ addition at the enol tautomer’s double bond.

  • Cleavage : Formation of carboxylic acid derivatives (e.g., levulinic acid analogs) .

This reactivity is leveraged in photodynamic studies and degradation mechanisms.

Tautomerism and Acidity

Dimedone exists in equilibrium between keto and enol forms, with the enol tautomer predominating (>90%) due to conjugation and intramolecular hydrogen bonding:

Keto formEnol form stabilized by resonance \text{Keto form}\rightleftharpoons \text{Enol form stabilized by resonance }

  • pKa : ~4.8 (α-hydrogens), enhancing nucleophilicity for Michael additions 6.

This tautomerism facilitates reactivity in cyclization and nucleophilic attacks6.

Derivatization for Functional Materials

Dimedone’s active methylene group enables derivatization into bioactive and coordination compounds:

  • Schiff Bases : Condensation with hydrazines or amines yields antimicrobial agents .

  • Metal Complexes : Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) forms chelates studied for catalytic and medicinal properties .

Decarboxylation and Cyclization

Under acidic conditions, intermediates derived from dimedone (e.g., malonate adducts) undergo decarboxylation to regenerate the diketone structure, as seen in its synthesis from diethyl malonate and mesityl oxide .

Scientific Research Applications

Chemical Properties and Structure

Dimedone has the molecular formula C8H12O2C_8H_{12}O_2 and is characterized by its diketone functional groups. Its structure allows for various chemical reactions, making it an essential building block in organic synthesis.

Synthesis of Heterocycles

Dimedone is frequently utilized as a synthon in the construction of heterocyclic compounds. Recent studies have highlighted its role in the synthesis of diverse heterocycles through multicomponent reactions. For instance, dimedone has been employed in the synthesis of quinoline derivatives and imidazoles using ionic liquids as catalysts, which enhance reaction efficiency and yield .

Table 1: Heterocycles Synthesized Using Dimedone

Compound TypeReaction TypeCatalyst UsedYield (%)
Quinoline DerivativesFriedlander SynthesisSO3H-functionalized IL70-90
ImidazolesFour-component condensation[BMIM]Br80-95
BenzodiazepinesOne-pot synthesisIonic liquid75-85

Synthesis of Tetraketones

Dimedone can also be used to synthesize tetraketones when reacted with arylaldehydes in the presence of sodium bicarbonate. This method allows for the formation of complex molecules that are valuable in pharmaceutical applications . The reaction proceeds efficiently under mild conditions and results in high yields.

Case Study: Tetraketones Synthesis

In a study involving dimedone and p-chlorobenzaldehyde, researchers reported a straightforward procedure yielding bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) with excellent purity. The reaction was monitored using Thin Layer Chromatography (TLC) to ensure completion before product isolation .

Medicinal Chemistry Applications

Dimedone derivatives have shown potential therapeutic effects, particularly in treating migraines and nausea associated with chemotherapy. Research indicates that dimedone can be modified to enhance its biological activity, making it a candidate for drug development .

Environmental Considerations

The use of ionic liquids as solvents in reactions involving dimedone offers significant environmental benefits. These solvents are often non-volatile and recyclable, reducing the overall environmental impact compared to traditional organic solvents .

Comparison with Similar Compounds

Comparison with Similar Cyclohexane-1,3-dione Derivatives

Structural and Physicochemical Properties

The introduction of substituents on the cyclohexane-1,3-dione core significantly alters physicochemical properties. Below is a comparative analysis:

Compound Name & Structure Molecular Weight (g/mol) Melting Point (°C) Lipophilicity (XLOGP3) Key Substituents
5,5-Dimethylcyclohexane-1,3-dione (dimedone) 140.18 147–150 1.89 5,5-dimethyl
2-(4-Fluorophenylhydrazono)-dimedone 262.28 Not reported 2.56 4-fluorophenyl hydrazone
2-(2-Trifluoromethylphenylhydrazono)-dimedone 312.29 Not reported 3.34 2-trifluoromethylphenyl hydrazone
2-Biphenyl-4-yl-oxoethyl-dimedone (13-28) 332.37 158–160 Not reported Biphenyl-oxoethyl chain
2-(4-Chloro-3-nitrophenyl-oxoethyl)-dimedone (13-32) 340.73 171–173 Not reported 4-chloro-3-nitrophenyl group

Key Observations :

  • Lipophilicity : Electron-withdrawing groups (e.g., -CF₃) increase lipophilicity, enhancing membrane permeability .
  • Melting Points : Bulky aromatic substituents (e.g., biphenyl in 13-28) elevate melting points due to enhanced crystal packing .
  • Solubility : Dimedone’s inherent solubility in polar solvents decreases with hydrophobic substituents (e.g., aryl groups).

Condensation Reactions

  • Dimedone : Reacts with aldehydes to form arylidene derivatives (e.g., 2-arylidene-dimedone), which are precursors to fused isoxazoles and pyrazoles with antimicrobial activity .
  • Unsubstituted Cyclohexane-1,3-dione: Lacks steric hindrance from methyl groups, enabling faster enolization but lower regioselectivity in Michael additions .

Computational and Pharmacokinetic Profiles

SwissADME predictions for two β-diketone derivatives highlight the impact of substituents on drug-likeness :

Parameter 2-(4-Fluorophenylhydrazono)-dimedone 2-(2-Trifluoromethylphenylhydrazono)-dimedone
Molecular Weight (g/mol) 262.28 312.29
H-bond Acceptors 4 6
Rotatable Bonds 2 3
GI Absorption High High
Blood-Brain Barrier Permeation No No

Implications : Both compounds exhibit favorable gastrointestinal absorption but lack CNS activity due to high polarity. The trifluoromethyl derivative’s higher lipophilicity (XLOGP3 = 3.34) may improve tissue penetration .

Biological Activity

5,5-Dimethylcyclohexane-1,3-dione, commonly referred to as dimedone, is a diketone compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by its cyclohexane ring with two carbonyl groups at positions 1 and 3. The compound exists in keto and enol forms, with the keto form being predominant in most conditions. The synthesis typically involves a multistep process starting from simpler precursors through methods such as Michael addition followed by intramolecular aldol condensation .

Antimicrobial Activity

One of the prominent biological activities of this compound relates to its antimicrobial properties. A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria including Mycobacterium tuberculosis. Specifically, the derivative 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione showed a minimum inhibitory concentration (MIC) of 2.5 μg/mL, comparable to standard antituberculosis drugs .

CompoundMIC (μg/mL)Activity Against
Dimedone Derivative2.5M. tuberculosis
Parent Compound>80M. tuberculosis

The enhancement in activity was attributed to modifications at the C-5 position of the cyclohexanedione moiety, indicating that structural variations can significantly influence biological efficacy .

Anti-inflammatory and Lipoxygenase Inhibition

Research also highlights the anti-inflammatory potential of this compound derivatives. Compounds synthesized from dimedone have been shown to inhibit lipoxygenase activity, which is crucial in mediating inflammatory responses. This suggests that these compounds could serve as potential therapeutic agents for conditions such as asthma and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the cyclohexanedione scaffold can enhance biological activity. For instance:

  • Gem-Dimethyl Substitution : The presence of gem-dimethyl groups at C-5 was found to be optimal for achieving significant antimicrobial activity.
  • Aryl Substituents : Variations in aryl substituents at specific positions also affect MIC values significantly .

Study on Antibacterial Properties

In a comparative study assessing the antibacterial properties of various synthesized complexes derived from dimedone, some exhibited medium-level antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The results suggested that while some complexes were less effective than ampicillin, they still hold promise for further development .

Synthesis of Tetraketones

Another study focused on synthesizing tetraketones from this compound and arylaldehydes under eco-friendly conditions using sodium bicarbonate as a catalyst. These compounds were evaluated for their biological activities and showed potential as anti-inflammatory agents due to their ability to inhibit lipoxygenase .

Q & A

Basic Research Questions

Q. What are the primary applications of 5,5-Dimethylcyclohexane-1,3-dione in organic synthesis?

  • Methodological Answer: this compound is widely used as a reagent in aldehyde detection via condensation reactions, where it forms colored complexes with aldehydes for spectrophotometric analysis. It also serves as a ligand in transition-metal complexes, enhancing catalytic activity in redox reactions. Additionally, its structural rigidity makes it suitable for crystallographic studies to analyze hydrogen-bonding networks in diketones .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer: Key characterization methods include:

  • ¹H/¹³C NMR : To identify methyl groups (δ ~1.0–1.2 ppm for CH₃) and carbonyl environments (δ ~200–210 ppm for C=O).
  • Elemental Analysis : To verify purity by comparing experimental vs. theoretical C/H/O ratios (C₈H₁₂O₂: C 68.55%, H 8.63%, O 22.82%).
  • FT-IR : Peaks at ~1700 cm⁻¹ confirm the presence of diketone carbonyl groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Store in sealed containers away from oxidizers .

Advanced Research Questions

Q. How can this compound be optimized for synthesizing hydrazone derivatives?

  • Methodological Answer: Hydrazone derivatives (e.g., 2-(arylhydrazono)-5,5-dimethylcyclohexane-1,3-diones) are synthesized via diazotization of aromatic amines followed by coupling with the diketone. Key factors:

  • Solvent : Ethanol/water mixtures (1:1) improve solubility and reaction homogeneity.
  • pH : Maintain acidic conditions (pH 3–4) using HCl to stabilize diazonium intermediates.
  • Temperature : Reactions at 0–5°C minimize side-product formation.
    Example yield: 75–85% for 4-fluorophenylhydrazone derivatives .

Q. What computational methods predict the reactivity of this compound in cyclocondensation reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example:

  • Frontier Molecular Orbitals (FMOs) : Predict nucleophilic/electrophilic sites; the diketone’s LUMO is localized on carbonyl carbons, favoring nucleophilic attack.
  • Thermodynamic Stability : Gibbs free energy (ΔG) calculations confirm product stability under varying temperatures .

Q. How do conflicting crystallographic data on hydrogen-bonding patterns in diketones inform experimental design?

  • Methodological Answer: Discrepancies in hydrogen-bonding motifs (e.g., dimeric vs. polymeric networks) require:

  • Single-Crystal X-ray Diffraction (SCXRD) : Use high-resolution data (R < 0.05) to resolve packing ambiguities.
  • Variable-Temperature Studies : Analyze thermal expansion coefficients to distinguish static vs. dynamic disorder.
  • Comparative Analysis : Cross-reference with related cyclohexanediones (e.g., 2-ethyl derivatives) to identify structural trends .

Properties

IUPAC Name

5,5-dimethylcyclohexane-1,3-dione
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InChI

InChI=1S/C8H12O2/c1-8(2)4-6(9)3-7(10)5-8/h3-5H2,1-2H3
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InChI Key

BADXJIPKFRBFOT-UHFFFAOYSA-N
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Canonical SMILES

CC1(CC(=O)CC(=O)C1)C
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Molecular Formula

C8H12O2
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DSSTOX Substance ID

DTXSID8021987
Record name 5,5-Dimethyl-1,3-cyclohexanedione
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Molecular Weight

140.18 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Record name 5,5-Dimethyl-1,3-cyclohexanedione
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Vapor Pressure

0.06 [mmHg]
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CAS No.

126-81-8
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Synthesis routes and methods I

Procedure details

A mixture of 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one (dimedone), and R1 -thiolsulfonate, an alkali metal hydroxide, water and a water-miscible solvent, i.e., methanol, ethanol, 2-propanol, acetone, methyl ethyl ketone, dimethylformamide, dioxane or acetonitrile, is heated with stirring at any temperature between about 45°C. and the boiling temperature of the aqueous solvent (preferably at the boiling temperature) for a period of time of about one hour to about 48 hours (preferably three to 24 hours). After the reaction, the solvent mixture is removed by evaporation or by distillation. The residue is washed with water to remove the sulfinate salt by-product, and the crude product is collected on a filter and dried. Purification is accomplished by recrystallizing the crude product from an organic solvent, i.e., a hydrocarbon or lower alkanol such as benzene, cyclohexane, n-hexane, methylcyclohexane, n-pentane, ethanol, aqueous ethanol, methanol, aqueous methanol or toluene or a combination thereof.
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Synthesis routes and methods II

Procedure details

A solution of 5 parts of 5-keto-3,3-dimethylhexanoic acid and about 15 parts of 73% sulfuric acid was heated for one hour in a 130°-135° oil bath. The cooled solution was then poured into a separatory funnel containing ice and chloroform. The aqueous phase was then washed three times with additional chloroform. The combined organic extractions were then dried and evaporated. There was obtained an 82.3% yield of dimedone. It was further recrystallized from toluene.
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82.3%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzyl-hexadecanoyl-dimethylazanium
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Benzyl-hexadecanoyl-dimethylazanium
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Benzyl-hexadecanoyl-dimethylazanium
5,5-Dimethylcyclohexane-1,3-dione
Benzyl-hexadecanoyl-dimethylazanium
5,5-Dimethylcyclohexane-1,3-dione
Benzyl-hexadecanoyl-dimethylazanium
5,5-Dimethylcyclohexane-1,3-dione
Benzyl-hexadecanoyl-dimethylazanium
5,5-Dimethylcyclohexane-1,3-dione

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